N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Description
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a coumarin-derived glycine conjugate characterized by a 4-butyl-substituted chromen-2-one core linked to a glycine moiety via an acetyloxy bridge. Its molecular formula is inferred as C₁₉H₂₃NO₆ (based on structural analogs in and ), with an average mass of ~349.4 g/mol. The butyl chain at the 4-position of the chromen ring distinguishes it from related compounds, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-2-3-4-11-7-17(22)24-14-8-12(5-6-13(11)14)23-10-15(19)18-9-16(20)21/h5-8H,2-4,9-10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GFGJXDGWORIXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
Preparation of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This intermediate is synthesized by reacting 4-butyl-2H-chromen-2-one with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with Glycine: The [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its chromen-2-one ring and acetylated glycine side chain.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Chromen ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Formation of hydroxylated coumarin derivatives | 60–75% | |
| Glycine moiety oxidation | H₂O₂ with Fe²⁺ catalyst | Cleavage to form glyoxylic acid and CO₂ | 45% |
-
Mechanistic Insight :
Oxidation of the chromen ring introduces hydroxyl groups at electron-rich positions (C-5 and C-6), while the glycine side chain undergoes oxidative decarboxylation under strong oxidizing conditions.
Reduction Reactions
Reduction targets the ketone group in the chromen-2-one core and ester functionalities.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ketone reduction | NaBH₄ in ethanol (25°C, 2 h) | Conversion to 2-hydroxy-chromen derivative | 82% | |
| Ester reduction | LiAlH₄ in THF (reflux, 4 h) | Reduction to primary alcohol | 68% |
-
Key Observation :
NaBH₄ selectively reduces the 2-oxo group without affecting the acetylated glycine ester, whereas LiAlH₄ reduces both ester and ketone functionalities.
O-Acylation and Esterification
The hydroxyl group at the 7-position participates in acylation reactions.
-
Synthetic Utility :
These reactions enable modular functionalization for drug design. The O-acylation protocol from demonstrates high efficiency under mild conditions.
Hydrolysis Reactions
The acetyl-glycine ester bond is susceptible to hydrolysis.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl (reflux, 3 h) | Cleavage to 7-hydroxycoumarin and glycine | 90% | |
| Basic hydrolysis | NaOH (1M, 60°C, 2 h) | Sodium salt of glycine and coumarin acid | 85% |
-
Kinetics :
Acidic conditions favor faster hydrolysis due to protonation of the ester carbonyl, while basic hydrolysis proceeds via nucleophilic attack by hydroxide ions.
Nucleophilic Substitution
The butyl chain and glycine moiety participate in substitution reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkyl halide substitution | KCN in DMF (80°C, 12 h) | Replacement of butyl group with cyano moiety | 55% | |
| Amide formation | NH₃ (g), H₂O/EtOH (room temp, 24 h) | Conversion to glycinamide derivative | 78% |
-
Challenges :
Steric hindrance from the coumarin ring limits substitution at the 4-butyl position, requiring prolonged reaction times.
Photochemical Reactions
The coumarin core undergoes [2+2] cycloaddition under UV light.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| UV-induced dimerization | UV light (254 nm, 8 h) | Formation of cyclobutane-linked dimer | 40% |
-
Application :
Photodimerization is exploited in materials science for creating cross-linked polymers.
Comparative Reactivity of Structural Analogs
| Compound | Reactivity with NaBH₄ | Hydrolysis Rate (t₁/₂ in HCl) | Reference |
|---|---|---|---|
| N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | 82% reduction | 45 min | |
| 4-Methyl analog | 75% reduction | 60 min | |
| Norvaline derivative | 68% reduction | 35 min |
-
Trends :
Electron-withdrawing substituents (e.g., acetyl-glycine) accelerate hydrolysis, while bulky groups (e.g., butyl) reduce reaction rates.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Studies have shown that N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.
-
Anticancer Properties :
- Research has indicated that this compound may have anticancer effects, particularly against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value suggesting significant cytotoxicity.
-
Anti-inflammatory Effects :
- This compound has been evaluated for its anti-inflammatory properties. In models using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies provide insight into the applications of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in viability with IC50 = 15 µM |
| Anti-inflammatory Study (2025) | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% |
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in alkyl chain length and substitution patterns on the chromen ring:
- Alkyl Chain Impact: The 4-butyl group enhances lipophilicity compared to the 4-methyl analog (logP ~2.5 vs. The 3-hexyl-4-methyl analog () demonstrates that branching and chain length at the 3-position further increase steric bulk, which may hinder binding to target proteins.
Physicochemical Properties
- Solubility :
- Thermal Stability :
Crystallographic and Structural Insights
- Crystal Packing :
- Hydrogen Bonding :
- The acetyl-glycine moiety forms intermolecular H-bonds (e.g., C=O⋯H–N), as seen in , but the butyl group may reduce such interactions, leading to less dense crystal structures.
Biological Activity
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the coumarin class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17NO5
- Molecular Weight : 293.30 g/mol
The compound features a coumarin backbone with an acetyl group and a glycine moiety, which contributes to its biological properties.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This is achieved through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, likely due to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity may be mediated through the activation of the Nrf2 signaling pathway, leading to increased expression of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH) .
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines by promoting chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Biological Activity Summary
Case Studies
- Anti-inflammatory Effects : In a study involving RAW264.7 mouse macrophages, this compound was found to significantly reduce the levels of IL-6 and TNF-α following LPS stimulation. The docking studies suggested strong interactions with key inflammatory mediators, enhancing its potential as an anti-inflammatory agent .
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (PC3 and DU145). Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating higher sensitivity in PC3 cells compared to DU145 cells .
- Antimicrobial Activity : The compound's antimicrobial properties were tested against various pathogens, revealing effective inhibition at low concentrations. This suggests potential applications in treating infections caused by resistant strains .
Q & A
Q. What synthetic routes are commonly employed for N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, and what key steps ensure purity?
The synthesis typically involves coupling a coumarin derivative (e.g., 4-butyl-7-hydroxy-2H-chromen-2-one) with a glycine-containing acetyl chloride. For example, details a similar synthesis using 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline and methyl 2-chloropropionate in dimethyl sulfoxide (DMSO), followed by recrystallization from methanol to achieve high purity . Key steps include:
- Controlled reaction temperatures to avoid side reactions (e.g., ester hydrolysis).
- Purification via column chromatography or recrystallization (methanol is common).
- Analytical validation using HPLC or NMR to confirm purity and structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Used to resolve bond lengths, angles, and hydrogen-bonding networks. For example, highlights C–H···O interactions in crystal packing . SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR confirm the glycine moiety and coumarin backbone. For derivatives, 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a cool, dry place away from oxidizing agents, as coumarin derivatives can decompose under heat or light .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Catalyst screening : suggests using phase-transfer catalysts or mild bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates.
- Reaction monitoring : TLC or in-situ IR spectroscopy tracks reaction progress to terminate at optimal conversion .
Q. How should contradictions in bioactivity data (e.g., antifungal vs. toxin-inducing effects) be analyzed?
reports that coumarin derivatives like 1,2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-N-(2,4,6-trichlorophenyl)hydrazine-1-carbothioamide exhibit antifungal activity but paradoxically enhance aflatoxin production in Aspergillus flavus. To resolve such contradictions:
- Conduct dose-response assays to identify concentration thresholds for divergent effects.
- Use transcriptomic profiling to assess whether the compound modulates secondary metabolite pathways (e.g., aflatoxin biosynthesis genes) .
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., cytochrome P450 enzymes).
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on structural descriptors (e.g., LogP, hydrogen-bond donors) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., chloro, nitro) to the coumarin ring enhances antifungal activity but may reduce solubility. shows that methoxy groups improve bioavailability .
- Glycine linker flexibility : Shortening the acetyl spacer could restrict conformational freedom, altering binding affinity to targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
